

# Cross-Species Pharmacokinetic Comparison of BMS-986163 and its Active Metabolite BMS-986169

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986163 |           |
| Cat. No.:            | B12422891  | Get Quote |

This guide provides a comparative overview of the pharmacokinetic properties of the investigational N-methyl-D-aspartate (NMDA) receptor negative allosteric modulator (NAM) BMS-986169 and its water-soluble prodrug, **BMS-986163**. The data presented here, derived from preclinical studies, offers insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds across various species, which is crucial for researchers in the fields of neuroscience and drug development.

BMS-986163 is a phosphate prodrug designed for intravenous administration, which undergoes rapid and efficient conversion to its active parent compound, BMS-986169, in vivo. [1] This active moiety, BMS-986169, is a potent and selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[1] Understanding the pharmacokinetic relationship between the prodrug and the active compound, as well as the disposition of the active compound across different preclinical species, is fundamental for predicting its human pharmacokinetic profile and therapeutic window.

## **Comparative Pharmacokinetic Data of BMS-986169**

The following tables summarize the key intravenous and oral pharmacokinetic parameters of the active compound, BMS-986169, in mice, rats, monkeys, and dogs.

Table 1: Intravenous Pharmacokinetics of BMS-986169 Across Species



| Parameter                                 | Mouse | Rat  | Monkey | Dog  |
|-------------------------------------------|-------|------|--------|------|
| Clearance (CLp)<br>(mL/min/kg)            | 107   | 78   | 24     | 19   |
| Volume of Distribution (Vdss) (L/kg)      | 5.3   | 2.0  | 1.8    | 2.1  |
| Half-life (t1/2) (h)                      | 0.8   | 0.5  | 1.3    | 1.6  |
| AUClast (μM·h)                            | 0.16  | 0.22 | 0.70   | 0.88 |
| Data sourced from Marcin et al., 2018.[1] |       |      |        |      |

Table 2: Oral Bioavailability of BMS-986169 in Rats

| Parameter                                 | Rat |  |
|-------------------------------------------|-----|--|
| Dose (mg/kg)                              | 5   |  |
| Oral Bioavailability (F) (%)              | 2.5 |  |
| Data sourced from Marcin et al., 2018.[1] |     |  |

Pharmacokinetic analysis reveals that BMS-986169 exhibits high clearance in rodent species (mouse and rat) and moderate clearance in higher species (monkey and dog).[1] The volume of distribution is notably high in mice, suggesting extensive tissue distribution, while it is moderate in other species.[1] The plasma half-life of the compound is consistently short across all tested species.[1] Notably, total drug exposure (AUC) was found to be at least two-fold greater in monkeys and dogs compared to rodents.[1] The oral bioavailability of BMS-986169 is poor, as demonstrated in a rat study where it was determined to be 2.5%.[1]

## **Experimental Protocols**

The pharmacokinetic data presented above were generated using the following methodologies:



#### Intravenous Pharmacokinetic Studies[1]

- Species and Strains: CD1 mice, Sprague-Dawley rats, male Cynomolgus monkeys, and male Beagle dogs.
- Dosing: A single intravenous dose of BMS-986169 was administered. For mice, the dose
  was 1 mg/kg administered as a 5-minute infusion.
- Vehicle: The dosing vehicle consisted of 10% DMAC, 10% EtOH, 30% HPBCD, and 50% water.
- Sample Collection: Blood samples were collected at various time points post-administration.
- Analysis: Plasma concentrations of BMS-986169 were determined using a validated analytical method, and pharmacokinetic parameters were calculated using standard noncompartmental analysis.

#### Oral Bioavailability Study[1]

- Species and Strain: Sprague-Dawley rats.
- Dosing: A single oral gavage dose of 5 mg/kg of BMS-986169 was administered.
- Sample Collection and Analysis: Blood samples were collected over time, and plasma
  concentrations were measured to determine the area under the curve (AUC) for the oral
  dose, which was then compared to the AUC from an intravenous dose to calculate oral
  bioavailability.

## Visualizing the Mechanism and Workflow

To better illustrate the relationship between the prodrug and the active compound, as well as the intended therapeutic action, the following diagrams are provided.





Click to download full resolution via product page

Caption: Prodrug activation and mechanism of action of BMS-986169.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo pharmacokinetic studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-Species Pharmacokinetic Comparison of BMS-986163 and its Active Metabolite BMS-986169]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422891#cross-species-pharmacokinetics-of-bms-986163-and-bms-986169]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com